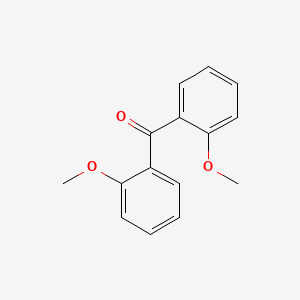

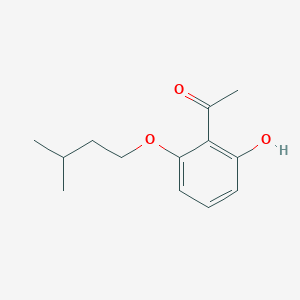

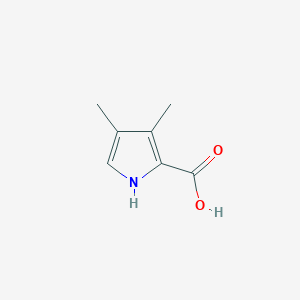

![molecular formula C5H2BrN3S B1297047 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 72023-75-7](/img/structure/B1297047.png)

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine

Übersicht

Beschreibung

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 72023-75-7 . It has a molecular weight of 216.06 and its IUPAC name is 6-bromo[1,2,5]thiadiazolo[3,4-b]pyridine .

Synthesis Analysis

As of now, there is no general preparative method for the synthesis of [1, 2, 5]thiadiazolo[3,4-b]pyridines . The rare examples described the classical method, i.e., refluxing pyridine-2,3-diamines in various solvents in the presence of SOCl2 .Molecular Structure Analysis

The linear formula of 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is C5H2BrN3S . The InChI code is 1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H .Chemical Reactions Analysis

6-substituted-thiadiazolopyridines react with a number of neutral carbon nucleophiles such as CH acids, indoles, pyrrole, and phloroglucinol to give 1,4-adducts . The reaction proceeds smoothly at room temperature with no added base .Wissenschaftliche Forschungsanwendungen

-

Biological Activities

- Field : Biochemistry and Pharmacology .

- Application : [1,2,5]Thiadiazolo[3,4-b]pyridines display a remarkable variety of biological activities. They act as tryptophan 2,3-dioxygenase TOD2 inhibitors, glutaminase GLS1 inhibitors, dipeptidyl peptidase IV (DPP-4) inhibitors, G protein-coupled receptor GPR65 modulators, DNA-dependent protein kinase (DNA-PK) inhibitors, methionine aminopeptidase 2 (MetAP-2) inhibitors .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : These compounds have shown potential in the treatment of hyperproliferative, inflammatory, and neurodegenerative diseases .

-

Organic Photovoltaic Applications

- Field : Material Science .

- Application : The [1,2,5]thiadiazolo[3,4-b]pyridine skeleton was incorporated into molecules studied as peripheral acceptors for organic photovoltaic applications .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Organic Electroluminescent Devices

- Field : Electronics .

- Application : [1,2,5]thiadiazolo[3,4-b]pyridines have been used in organic electroluminescent devices .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Synthesis and Reactivity

- Field : Organic Chemistry .

- Application : The synthesis and reactivity of [1,2,5]thiadiazolo[3,4-b]pyridines have been studied . An interesting method for the synthesis of 6-bromo-5-methyl[1,2,5]thiadiazolo[3,4-b]pyridine was proposed consisting of exposing the corresponding diaminopyridine to microwave radiation in the presence of N-thionylaniline in pyridine .

- Methods : The method involves refluxing pyridine-2,3-diamines in various solvents in the presence of SOCl2 .

- Results : The results or outcomes obtained were not specified in the source .

-

TRK Inhibitors

- Field : Medicinal Chemistry .

- Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Methods : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Eigenschaften

IUPAC Name |

6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXWRJNHRLSHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NSN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326978 | |

| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |

CAS RN |

72023-75-7 | |

| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

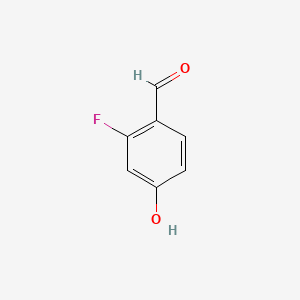

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)

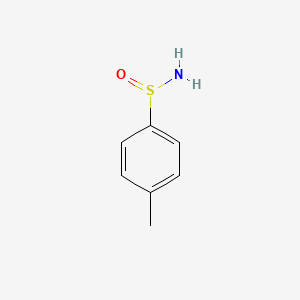

![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)

![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)